2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide
CAS No.: 929973-46-6
Cat. No.: VC4215832
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929973-46-6 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 |
| IUPAC Name | 2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C13H18ClNO/c1-10(2)12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
| Standard InChI Key | DMVLXAQUJBRWMC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)CCNC(=O)CCl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide, reflecting its substitution pattern. Key molecular properties include:
The chloro group at the acetamide’s α-position enhances electrophilicity, enabling nucleophilic substitution reactions, while the isopropylphenethyl moiety contributes to lipophilicity, influencing membrane permeability .
Structural Analysis
The compound’s structure includes:
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A chloroacetamide core (), which is reactive toward nucleophiles.
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A 4-isopropylphenethyl group attached to the amide nitrogen, providing steric bulk and modulating interactions with biological targets.
The canonical SMILES representation () and InChIKey () confirm its connectivity and stereochemical features .
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Preparation of 4-Isopropylphenethylamine:
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4-Isopropylphenethylamine is synthesized via reductive amination of 4-isopropylbenzaldehyde with ethylamine, followed by purification.
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Acylation with Chloroacetyl Chloride:
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The amine reacts with chloroacetyl chloride in dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions.
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The reaction equation is:
Industrial Production Considerations
Industrial synthesis may employ continuous flow reactors to enhance yield and reduce byproducts. Catalysts such as DMAP (4-dimethylaminopyridine) can accelerate acylation, while automated systems ensure precise temperature control.
Applications in Scientific Research
Proteomics and Enzyme Studies
The compound serves as a biochemical tool in proteomics for labeling proteins or inhibiting specific enzymes. Its chloroacetamide group can alkylate cysteine residues, disrupting enzyme active sites. For example, it has been used to study cysteine proteases like caspases, which are implicated in apoptosis.
Pharmaceutical Development
Derivatives of 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide have shown anticancer potential in preliminary assays. Modifications to the phenethyl group (e.g., introducing fluorinated substituents) enhance cytotoxicity against breast and lung cancer cell lines.
Material Science
The compound’s lipophilicity makes it a candidate for polymer modification, where it can act as a crosslinking agent or stabilizer in polyurethane foams .
Mechanism of Action
The compound’s bioactivity primarily arises from electrophilic reactivity. The chloroacetamide moiety undergoes nucleophilic substitution with thiol groups in proteins, forming stable thioether bonds. This mechanism is exploited in:
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Enzyme Inhibition: Covalent binding to catalytic cysteine residues in proteases (e.g., cathepsins) or kinases.
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Protein Labeling: Tagging proteins for imaging or pull-down assays in proteomic studies.
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